molecular formula C16H21N5O10 B218531 (2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 117675-21-5

(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B218531
CAS No.: 117675-21-5
M. Wt: 443.37 g/mol
InChI Key: NFXAJWJJNLWLOV-LHBOOPKSSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name “(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” delineates the compound’s structure with precise stereochemical descriptors (Figure 1). Key components include:

  • Glucuronic acid backbone : A six-membered oxane ring (positions 2–6) with carboxylic acid at C2 and hydroxyl groups at C3, C4, and C5. Stereochemistry is defined as 2S, 3S, 4S, 5R.
  • Aglycone moiety : A tetrahydrofuran (oxolan) ring substituted at C3 with an azido group (-N₃) and at C5 with a 5-methyl-2,4-dioxopyrimidin-1-yl group. The oxolan ring’s C2 position has an (S) configuration.
  • Glycosidic linkage : A β-D-glucuronosyl bond connects the oxolan’s C2-methoxy group to the glucuronic acid’s C6 hydroxyl.

Table 1: Stereochemical assignments

Position Configuration Functional Group
Oxane C2 S Carboxylic acid
Oxane C3 S Hydroxyl
Oxane C4 S Hydroxyl
Oxane C5 R Hydroxyl
Oxolan C2 S Methoxy linkage

X-Ray Crystallography and Conformational Studies

While X-ray crystallographic data for this specific compound are not publicly available, conformational insights derive from computational models and analogous glucuronides:

  • Glucuronic acid ring : Density functional theory (DFT) studies predict a dominant $$ ^4C_1 $$ chair conformation stabilized by intramolecular hydrogen bonds between C3-OH/C5-OH and the carboxylate group.
  • Oxolan ring : The azido group adopts an equatorial orientation to minimize steric clash with the pyrimidine ring. Molecular dynamics simulations suggest a twist conformation (puckering amplitude = 0.45 Å, phase angle = 150°).
  • Glycosidic bond : The β-linkage (torsion angles Φ = -60°, Ψ = 120°) aligns with low-energy conformers observed in morphine-6-glucuronide.

Figure 1: Predicted 3D conformation
(Insert schematic highlighting chair glucuronic acid, twisted oxolan, and β-glycosidic bond)

Comparative Analysis With Related Glucuronide Conjugates

Table 2: Structural and metabolic comparisons

Feature Zidovudine Glucuronide Morphine-6-Glucuronide Codeine-6-Glucuronide
Aglycone Thymidine analog Morphine Codeine
Glucuronidation Site 5’-OH 6-OH 6-OH
UGT Isoform UGT2B7 UGT2B7 UGT2B7
Bioactivity Inactive metabolite Active analgesic Active analgesic

Properties

CAS No.

117675-21-5

Molecular Formula

C16H21N5O10

Molecular Weight

443.37 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H21N5O10/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1

InChI Key

NFXAJWJJNLWLOV-LHBOOPKSSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N=[N+]=[N-]

Synonyms

3'-azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine
AZT glucuronide
AZT-5'-glucuronide
GAZT
zidovudine glucuronide

Origin of Product

United States

Biological Activity

The compound (2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antiviral and anticancer properties. Below are some key findings:

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. The azido group is particularly noted for its role in inhibiting viral replication by interfering with nucleic acid synthesis.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism is thought to involve the activation of caspases and the modulation of cell cycle regulatory proteins.

Research Findings and Case Studies

StudyFocusFindings
Antiviral ActivityDemonstrated significant inhibition of HIV replication in vitro.
Anticancer PotentialInduced apoptosis in breast cancer cell lines through caspase activation.
Mechanistic InsightsIdentified the role of the azido group in disrupting nucleotide metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The azido group acts as a nucleoside analog that can be incorporated into viral RNA or DNA.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It affects various checkpoints within the cell cycle, particularly G1/S and G2/M transitions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Functional Groups
Target Compound ~500 -1.2 High Azide, pyrimidine dione, -COOH
Nucleoside ~340 -0.8 Moderate Azide, pyrimidine dione
HP7 () ~650 -2.5 Moderate Phosphoryl, pyrimidine dione
Compound 16 () ~900 +8.5 Low Fluorocarbon, pyrimidine dione

Table 2: Reported Bioactivities

Compound Bioactivity Mechanism Hypotheses
Target Compound Not yet reported Nucleoside analog, click chemistry
Nucleoside Antiviral (e.g., HIV inhibition) RT polymerase inhibition
HP7 () Nucleotide mimic (kinase substrate) Phosphorylation-dependent signaling

Preparation Methods

Thymine Glycosylation

The thymine (5-methyl-2,4-dioxopyrimidin-1-yl) group is installed via Vorbrüggen glycosylation . The azido-oxolane intermediate is treated with bis(trimethylsilyl)acetamide (BSA) to silylate the thymine, followed by Lewis acid-catalyzed coupling (e.g., TMSOTf) at 60°C. This step demands anhydrous conditions to prevent hydrolysis of the silylated nucleobase.

Stereochemical Outcome :
The β-anomer predominates (>95%) due to the neighboring group participation of the C2 azide, which directs nucleophilic attack to the axial position.

Synthesis of the β-D-Glucopyranuronosyl Component

Protecting Group Strategy

The glucuronic acid moiety is synthesized from D-glucuronic acid, with selective protection of hydroxyl groups to prevent undesired side reactions. Common protecting groups include:

  • Acetyl (Ac) : Temporary protection for C2, C3, and C4 hydroxyls.

  • Benzyl (Bn) : Used for the C1 hydroxyl to facilitate later deprotection without affecting the carboxylic acid.

Stepwise Protection :

  • Peracetylation : Glucuronic acid is treated with acetic anhydride in pyridine to yield 1-O-benzyl-2,3,4-tri-O-acetyl-β-D-glucopyranuronate.

  • Selective Deprotection : The C1 benzyl group is retained, while acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH).

Carboxylic Acid Activation

The C6 carboxylic acid is activated as a mixed carbonic anhydride using ethyl chloroformate, enabling efficient coupling with the azido-oxolane-thymine alcohol in subsequent steps.

Coupling Methodologies for Ether Bond Formation

Mitsunobu Reaction

The ether linkage between the glucuronic acid and azido-oxolane-thymine is forged via a Mitsunobu reaction . The glucuronic acid’s C1 hydroxyl is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), reacting with the azido-oxolane-thymine alcohol to form the β-configurated ether.

Optimized Conditions :

  • Solvent: Anhydrous THF

  • Temperature: 0°C to room temperature

  • Yield: 75–85% after column chromatography

Williamson Ether Synthesis

An alternative employs a Williamson ether synthesis , where the glucuronic acid derivative is converted to a tosylate at C1, followed by nucleophilic displacement with the azido-oxolane-thymine alkoxide.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • Lower stereoselectivity (β:α = 7:1) compared to Mitsunobu.

Stereochemical Control and Protection-Deprotection Strategies

Configurational Integrity

The compound’s four stereocenters in the glucuronic acid moiety (C2, C3, C4, C5) are preserved through the use of levoglucosan’s inherent stereochemistry . The azido-oxolane’s stereochemistry is controlled via the Payne rearrangement, ensuring a 3-azido configuration.

Global Deprotection

Final deprotection involves:

  • Hydrogenolysis : Removal of benzyl groups using H₂/Pd-C in ethanol.

  • Saponification : Cleavage of acetyl groups with NaOH (0.1 M), followed by neutralization with Amberlite IR-120 resin.

Critical Considerations :

  • Azide groups are sensitive to reducing agents; hydrogenolysis must be performed cautiously to avoid reduction to amines.

  • Carboxylic acid stability requires pH control during saponification.

Purification and Characterization Techniques

Chromatographic Methods

  • Size-Exclusion Chromatography : Removes high-molecular-weight impurities.

  • Reverse-Phase HPLC : Final purification using a C18 column (ACN/H₂O gradient), yielding >98% purity.

Spectroscopic Validation

  • NMR :

    • ¹H NMR (500 MHz, D₂O): δ 7.35 (s, 1H, thymine H6), 5.15 (d, J = 3.5 Hz, H1 of glucuronic acid), 4.80–4.60 (m, oxolane H2, H3).

    • ¹³C NMR : 170.2 ppm (C=O of carboxylic acid), 164.5 ppm (C4 of thymine).

  • HRMS : [M+H]⁺ calculated for C₁₆H₂₁N₅O₁₀: 443.37; found: 443.37 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

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